

5-Bromothiazole-4-carboxylic Acid: A Linchpin Heterocyclic Scaffold for Advanced Synthesis

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Compound of Interest

Compound Name: 5-Bromothiazole-4-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

5-Bromothiazole-4-carboxylic acid has emerged as a highly versatile and strategically important heterocyclic building block in the lexicon of modern organic synthesis. Its unique electronic and structural features, characterized by the presence of two orthogonal reactive centers—a nucleophilic carboxylic acid and an electrophilic C-Br bond amenable to cross-coupling—render it an invaluable scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of **5-bromothiazole-4-carboxylic acid**, with a particular focus on its utility in medicinal chemistry and drug discovery. We will delve into the causality behind experimental choices for its derivatization and present field-proven protocols for its key transformations, establishing a framework for its effective incorporation into advanced synthetic programs.

Introduction: The Strategic Value of the Thiazole Nucleus

The thiazole ring is a privileged scaffold in medicinal chemistry, found at the core of numerous FDA-approved drugs and biologically active natural products.^[1] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3][4][5]} The strategic introduction of functional handles onto this

heterocyclic core allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. **5-Bromothiazole-4-carboxylic acid** (CAS No. 103878-58-6) represents a particularly useful embodiment of this principle, offering two distinct points of diversification from a stable, readily accessible starting material.[6][7][8]

Physicochemical and Spectroscopic Profile

While comprehensive, publicly available experimental data for **5-bromothiazole-4-carboxylic acid** is limited, its key properties can be reliably predicted based on the analysis of analogous structures. A summary of these characteristics is presented in Table 1.

Table 1: Physicochemical Properties of **5-Bromothiazole-4-carboxylic acid**

Property	Predicted Value
Molecular Formula	C ₄ H ₂ BrNO ₂ S
Molecular Weight	208.03 g/mol
Appearance	Off-white to light yellow solid
pKa	2.17 ± 0.10
Boiling Point	367.7 ± 27.0 °C
Density	2.062 ± 0.06 g/cm ³

Data sourced from commercial supplier information.

Spectroscopic Signature

The anticipated NMR spectroscopic data provides a clear fingerprint for the identification and characterization of this molecule.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple, featuring a prominent singlet for the proton at the C2 position of the thiazole ring, typically in the downfield region. The acidic proton of the carboxylic acid will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the thiazole ring carbons and the carboxyl carbon. The carboxyl carbon is expected to resonate at the lowest field (~165-185 ppm).[9]

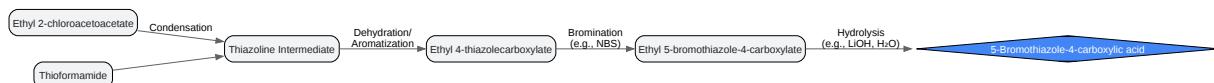
Although experimentally obtained spectra are not readily available in the public domain, chemical database entries suggest their existence.[10][11]

Synthesis of the Core Scaffold: A Mechanistic Approach

The most logical and established route for the synthesis of the **5-bromothiazole-4-carboxylic acid** core is through a variation of the Hantzsch thiazole synthesis.[12][13] This venerable reaction involves the condensation of an α -halocarbonyl compound with a thioamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible synthetic route, inferred from the fundamental principles of the Hantzsch synthesis, is outlined below. This approach offers a direct and efficient means to construct the desired heterocyclic system.



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Caption: Proposed Hantzsch synthesis pathway for **5-bromothiazole-4-carboxylic acid**.

Experimental Protocol: A Representative Hantzsch Synthesis

The following protocol is a generalized procedure based on established Hantzsch methodologies and should be optimized for this specific target.[\[2\]](#)[\[14\]](#)

- Cyclization: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add thioformamide (1.1 eq).
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield crude ethyl 4-thiazolecarboxylate.
- Bromination: Dissolve the crude ester in a suitable solvent like dichloromethane (DCM) or acetonitrile.
- Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion.
- Work up the reaction by washing with aqueous sodium thiosulfate and brine, followed by drying over anhydrous sodium sulfate and concentration.
- Hydrolysis: Dissolve the resulting ethyl 5-bromothiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
- Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester is fully consumed.
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
- Filter, wash with cold water, and dry to afford **5-bromothiazole-4-carboxylic acid**.

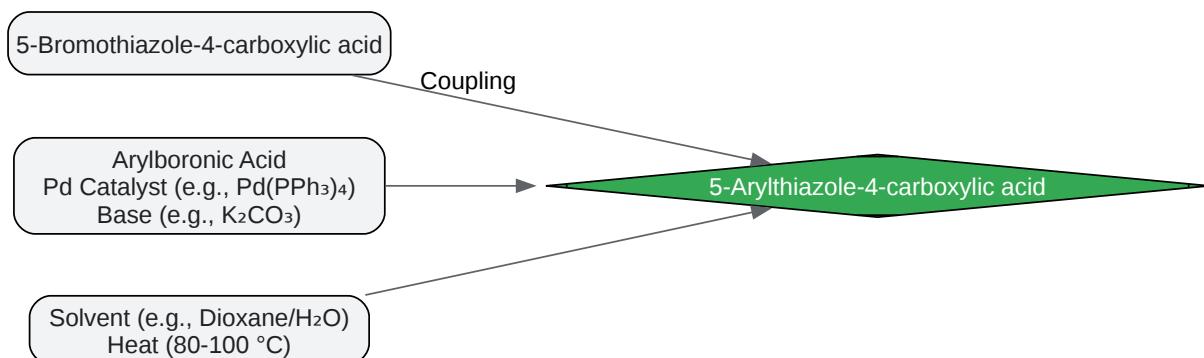
Key Transformations and Applications in Synthesis

The synthetic utility of **5-bromothiazole-4-carboxylic acid** lies in the selective manipulation of its two functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-

coupling reactions, while the carboxylic acid at the 4-position is readily converted into amides, esters, and other derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The C5-Br bond of the thiazole ring is well-suited for this transformation, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.[15][16][17]



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromo-heterocyclic systems.

- To a dried reaction vessel, add **5-bromothiazole-4-carboxylic acid** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and dilute with water.
- Acidify the aqueous solution to pH 2-3 with 1M HCl, leading to the precipitation of the product.
- Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 5-arylthiazole-4-carboxylic acid derivative.

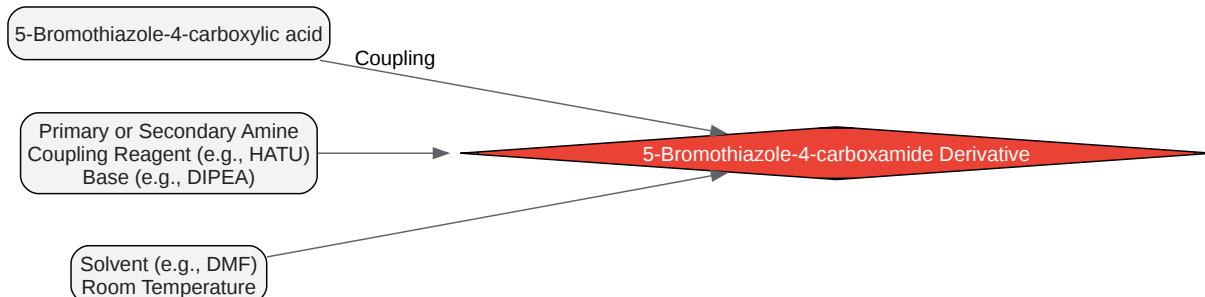
Table 2: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	16
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	DME/H ₂ O	85	18
3-Pyridylboronic acid	SPhos Pd G2	K ₃ PO ₄	Toluene/H ₂ O	100	12

This data is representative and based on analogous systems; optimization for specific substrates is recommended.

Amide Bond Formation: Accessing a Diverse Chemical Space

The carboxylic acid moiety of **5-bromothiazole-4-carboxylic acid** can be readily converted to a wide range of amides using standard peptide coupling reagents.[18][19] This transformation is fundamental in drug discovery for introducing diverse functionalities and constructing molecules with improved biological activity and pharmacokinetic profiles.



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Caption: General workflow for amide bond formation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often preferred for its rapid reaction times and high yields, especially with challenging substrates.[\[20\]](#)[\[21\]](#)

- Dissolve **5-bromothiazole-4-carboxylic acid** (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
- Add the coupling reagent, HATU (1.1 eq), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
- Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromothiazole-4-carboxamide.

Conclusion: A Building Block of Strategic Importance

5-Bromothiazole-4-carboxylic acid stands as a testament to the power of heterocyclic scaffolds in modern organic synthesis. Its dual functionality allows for a modular and divergent approach to the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to harness the full potential of this invaluable building block. As the demand for novel chemical entities with tailored properties continues to grow, the strategic application of scaffolds like **5-bromothiazole-4-carboxylic acid** will undoubtedly play a pivotal role in advancing the frontiers of chemical and pharmaceutical research.

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